Ethyl 4-(2-((5-((furan-2-carboxamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
ETHYL 4-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a furan ring, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the oxadiazole ring can produce corresponding amines .
Scientific Research Applications
ETHYL 4-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
- ETHYL 2-{[5-(4-FLUOROPHENYL)-2-OXO-1,3,4-OXADIAZOL-3(2H)-YL]ACETATE
- ETHYL (5-{[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE
Uniqueness
ETHYL 4-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H18N4O6S |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H18N4O6S/c1-2-27-18(26)12-5-7-13(8-6-12)21-15(24)11-30-19-23-22-16(29-19)10-20-17(25)14-4-3-9-28-14/h3-9H,2,10-11H2,1H3,(H,20,25)(H,21,24) |
InChI Key |
YOXURHJLLLRXLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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